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Compound of Interest |

2-Chloro-1-(4-
Compound Name:
chlorophenyl)ethanol
CAS No.: 6378-66-1
Cat. No.: B1345576

A Versatile Chlorohydrin Scaffold for Medicinal
Chemistry
Executive Summary

CAS 6378-66-1, chemically known as 2-Chloro-1-(4-chlorophenyl)ethanol, is a critical
halogenated building block in drug discovery and fine chemical manufacturing.[1] Structurally, it
functions as a "privileged scaffold" precursor—a chlorohydrin moiety that provides a direct
synthetic gateway to 4-chlorostyrene oxide (via cyclization) or

-amino alcohols (via nucleophilic displacement).

Its significance lies in its role as a chiral synthon. The 4-chlorophenyl motif is ubiquitous in
antifungal azoles,

-adrenergic receptor agonists, and selective serotonin reuptake inhibitors (SSRIs), where the
halogen substitution modulates metabolic stability and lipophilicity. This guide provides a
rigorous technical analysis of its properties, synthesis, and handling for research and
development applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7]
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Property Data

CAS Number 6378-66-1

IUPAC Name 2-Chloro-1-(4-chlorophenyl)ethanol
4-Chloro-

Synonyms -(chloromethyl)benzyl alcohol;

-Chlorophenyl chloromethyl carbinol

Molecular Formula

Molecular Weight 191.05 g/mol
White to off-white crystalline solid (high purity)
Appearance o
or colorless liquid (supercooled)
Melting Point 48-52 °C
Boiling Point 280 °C (predicted at 760 mmHgQ)
B Soluble in Methanol, Ethanol, DMSO, Ethyl
Solubility )
Acetate; Insoluble in Water
o Contains 1 stereocenter (C1); typically supplied
Chirality

as a racemate unless specified as (R)- or (S)-

Synthesis & Manufacturing Protocols
Primary Synthetic Route: Carbonyl Reduction

The industrial standard for producing CAS 6378-66-1 involves the reduction of 2-chloro-1-(4-

chlorophenyl)ethanone (CAS 99-91-2). This method is preferred due to the availability of the

phenacyl chloride precursor.

Reaction Mechanism

The reaction proceeds via a hydride transfer from the reducing agent (typically Sodium

Borohydride,
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) to the carbonyl carbon. The resulting alkoxide is protonated during the workup to yield the
chlorohydrin.

Protocol (Lab Scale)

o Dissolution: Dissolve 10.0 g (52.9 mmol) of 2-chloro-1-(4-chlorophenyl)ethanone in 100 mL
of anhydrous Methanol (

). Cool to 0 °C.

e Reduction: Slowly add 1.0 g (26.4 mmol) of

in small portions over 30 minutes. Note: Exothermic reaction; maintain temperature < 10 °C
to prevent epoxide formation.

e Quench: Stir for 2 hours at 0-5 °C. Monitor consumption of ketone by TLC (Hexane:EtOAc
4:1). Quench with 1IN

until pH ~6.

o Extraction: Evaporate
under reduced pressure. Extract residue with Ethyl Acetate (
mL).

 Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/Ether to yield white needles.

Stereoselective Synthesis (Biocatalytic)

For applications requiring high enantiomeric excess (ee), such as specific receptor agonists,
asymmetric reduction is employed using ketoreductases (KREDS) or chiral catalysts (e.g.,
Noyori transfer hydrogenation).
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Figure 1: Synthetic pathway from phenacyl chloride precursor to CAS 6378-66-1 and
subsequent activation to epoxide.[2]

Analytical Characterization

To ensure suitability for pharmaceutical applications, the following analytical methods are
recommended.

HPLC Method (Reverse Phase)

This method separates the chlorohydrin from the ketone precursor and potential epoxide
degradation products.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

5

m.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile (

).

Gradient:

o 0—-2 min: 30% B

o 2-15 min: 30%
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90% B
o 15-20 min: 90% B

» Flow Rate: 1.0 mL/min.
e Detection: UV @ 220 nm (aromatic ring) and 254 nm.

e Retention Time: ~8.5 min (varies by system).

NMR Interpretation ()
e NMR (400 MHz):

o

7.35 (m, 4H, Aromatic protons).

o

4.89 (dd, 1H,

-OH, chiral center).

o

3.75 (dd, 1H,

-Cl, diastereotopic).

o

3.62 (dd, 1H,

-Cl, diastereotopic).

o

2.65 (br s, 1H,
).
o Key Diagnostic: The distinct ABX pattern of the

moiety confirms the chlorohydrin structure versus the starting ketone (singlet

).

Applications in Drug Development[10][11]

CAS 6378-66-1 serves as a divergent intermediate. Its reactivity profile allows it to function as a
masked epoxide or a direct alkylating agent.
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Pathway A: Synthesis of Azole Antifungals

Similar to the synthesis of Miconazole or Econazole (which use the 2,4-dichloro analog), this 4-
monochloro derivative is used to synthesize novel imidazole/triazole antifungals.

e Mechanism: The chlorohydrin is treated with imidazole in the presence of a base (or via the
epoxide) to form the

-hydroxy-ethyl-imidazole core.

» Relevance: The 4-chlorophenyl group is a classic bioisostere used to optimize half-life and
potency in CYP51 inhibitors.

Pathway B: -Adrenergic Agonist Scaffolds

The Ar-CH(OH)-CH2-N maotif is the pharmacophore of

-blockers (e.g., Sotalol).
o Workflow: CAS 6378-66-1
Epoxide
Ring opening with isopropylamine or tert-butylamine.

» Utility: Used in generating library analogs to test selectivity between

and

receptors.
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Figure 2: Divergent synthesis pathways utilizing CAS 6378-66-1 as a precursor to the reactive
epoxide intermediate.

Safety, Handling & Stability
Hazard Identification (GHS)[5]

» Signal Word: WARNING
e H315: Causes skin irritation.
e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Stability & Storage

o Hydrolysis Risk: In the presence of strong bases, the compound cyclizes to 4-chlorostyrene
oxide, which is potentially mutagenic. Store in neutral conditions.
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e Thermal Stability: Stable at room temperature, but prolonged heating >100 °C can induce
elimination of HCI.

o Storage: Keep in a tightly closed container at 2—8 °C (recommended) or cool room
temperature, under inert atmosphere (

) to prevent oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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